![molecular formula C14H15N3O3 B4019212 7-(4-乙氧基苯基)-1,2,7-三氮杂螺[4.4]壬-1-烯-6,8-二酮](/img/structure/B4019212.png)

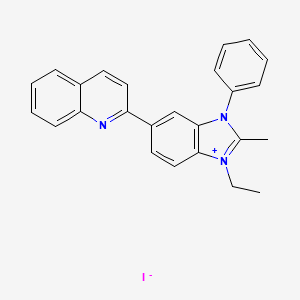

7-(4-乙氧基苯基)-1,2,7-三氮杂螺[4.4]壬-1-烯-6,8-二酮

描述

Synthesis Analysis

The synthesis of triazaspiro dione derivatives often involves reactions that afford complex heterocyclic systems with high yields. An example within this context includes the reaction of methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 1,3-diphenylguanidine, leading to the formation of 6-aryl-9-aroyl-8-hydroxy-2-imino-1,3-diphenyl-1,3,6-triazaspiro[4.4]non-8-ene-4,7-diones, with the molecular and crystalline structures confirmed by X-ray analysis (Bubnov et al., 2011).

Molecular Structure Analysis

The detailed molecular structure of compounds in this class can be elucidated using X-ray crystallography. This technique provides precise information on the spatial arrangement of atoms within the molecule, allowing for a comprehensive understanding of its three-dimensional shape and potential reactivity sites. For instance, the crystalline and molecular structure of specific triazaspiro dione derivatives has been determined to shed light on their chemical nature and potential interaction mechanisms (Silaichev et al., 2013).

Chemical Reactions and Properties

Triazaspiro dione derivatives undergo various chemical reactions, demonstrating their reactivity and potential for further functionalization. The reactions can include nucleophilic additions, cyclization processes, and interactions with various reagents to form new compounds with diverse biological and chemical properties. An efficient synthesis route for these derivatives has been developed, highlighting their accessibility and potential for various applications (Krolenko et al., 2015).

科学研究应用

合成和结构分析

该化合物的一个重要应用是在咪唑螺环化合物的合成中。Dubovtsev 等人(2016 年)的研究探索了 5-烷氧羰基取代的 1H-吡咯-2,3-二酮与苯脲的反应,导致形成三氮杂螺化合物,包括 7-(4-乙氧基苯基)-1,2,7-三氮杂螺[4.4]壬-1-烯-6,8-二酮。此过程涉及在甲氧钠存在下的环化,从而产生各种衍生物。分析了这些衍生物的晶体结构,有助于理解它们的分子构型(Aleksei Yu. Dubovtsev 等人,2016 年)。

抗菌应用

三氮杂螺[4.4]壬-1-烯-6,8-二酮衍生物(包括 7-(4-乙氧基苯基) 变体)的抗菌特性一直是研究的重点。Krolenko 等人(2017 年)合成了一系列这些化合物并评估了它们的抗菌活性。他们发现这些衍生物对革兰氏阳性菌菌株(如金黄色葡萄球菌和枯草芽孢杆菌)表现出有希望的生物活性。这表明在开发新的抗菌剂方面具有潜在应用(K. Krolenko 等人,2017 年)。

化学反应性和卤化反应

Molchanov 等人(2005 年)研究了类似化合物的卤化反应,这可以深入了解 7-(4-乙氧基苯基)-1,2,7-三氮杂螺[4.4]壬-1-烯-6,8-二酮的反应性。他们研究了不同的卤素如何与这些化合物相互作用,从而根据存在的取代基形成各种产物。这项研究对于了解此类化合物在不同环境中的化学性质和反应性至关重要(A. Molchanov 等人,2005 年)。

螺内酯的合成

Ghochikyan 等人(2016 年)对含三唑螺内酯的有效合成进行了研究,提供了另一个应用领域。他们开发了一种从相关化合物制备 3-溴甲基-2,8-二氧杂螺[4.4]壬烷-1,6-二酮的方法。该过程涉及将溴甲基转化为叠氮甲基,然后与炔烃进行点击反应。该方法可用于合成 7-(4-乙氧基苯基)-1,2,7-三氮杂螺[4.4]壬-1-烯-6,8-二酮的衍生物,从而扩展了其在有机合成中的用途,并可能在制药应用中发挥作用(T. Ghochikyan 等人,2016 年)。

属性

IUPAC Name |

7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-2-20-11-5-3-10(4-6-11)17-12(18)9-14(13(17)19)7-8-15-16-14/h3-6H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILVJSWRWHFUBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)CC3(C2=O)CCN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B4019130.png)

![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4019146.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B4019151.png)

![N-(4-ethoxyphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4019164.png)

![2-[4-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-4-nitrophenol](/img/structure/B4019172.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4019198.png)

![1-[2-hydroxy-3-(2-methylphenoxy)propyl]-2,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4019207.png)

![2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B4019220.png)

![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4019231.png)

![3-(benzylthio)-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one](/img/structure/B4019232.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide](/img/structure/B4019248.png)